Nudifloramide

描述

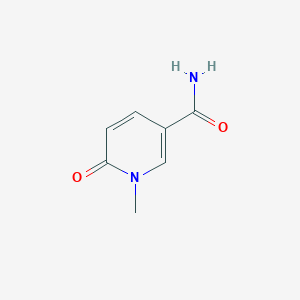

N-methyl-6-pyridone-3-carboxamide is a pyridone that is 2-pyridone substituted with a carboxamide group at C-5 and a methyl group at N-1. It has a role as a metabolite and a mouse metabolite. It is a pyridinecarboxamide, a pyridone and a member of methylpyridines.

N1-Methyl-2-pyridone-5-carboxamide is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a natural product found in Mallotus macrostachyus with data available.

N-methyl-2-pyridone-5-carboxamide is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease.

N-methyl-2-pyridone-5-carboxamide (2PY) is one of the end products of nicotinamide-adenine dinucleotide (NAD) degradation. Increased serum 2PY concentrations are observed in chronic renal failure (CRF) patients, which along with the deterioration of kidney function and its toxic properties (significant inhibition of PARP-1), suggests that 2PY is an uremic toxin. (A3294).

生物活性

Nudifloramide is a metabolite that has garnered attention for its potential biological activities, particularly in the context of metabolic health and disease. This article explores the biological activity of this compound, drawing on various studies and case reports to provide a comprehensive overview.

This compound, chemically known as N-methyl-2-pyridone-5-carboxamide, is derived from the metabolism of nicotinamide. It is involved in several biochemical pathways, primarily related to energy metabolism and redox reactions. The compound's molecular structure and properties can be summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 136.15 g/mol |

| CAS Number | 202312-19-5 |

| Solubility | Soluble in water |

Metabolic Role

Recent studies have indicated that this compound plays a significant role in metabolic pathways associated with obesity and cognitive function. In a study examining the brain metabolome altered by obesity, this compound was identified as one of the metabolites significantly affected by obesity in both male and female subjects . This suggests that this compound may be involved in metabolic dysregulation associated with obesity.

Impact on Cardiovascular Health

This compound has also been implicated in cardiovascular health. In a case-control study investigating urinary metabolic markers for stroke risk, this compound levels were measured alongside other metabolites to assess their correlation with cardiovascular events . The study found that alterations in this compound levels could serve as potential biomarkers for assessing stroke risk, indicating its relevance in cardiovascular pathology.

Case Studies

Case Study 1: Obesity and Brain Metabolomics

In a detailed analysis of metabolic changes in ob/ob mice (a model for obesity), this compound was one of the metabolites that showed significant variation when compared to wild-type mice. This study highlighted that this compound's levels were correlated with changes in cognitive function and behavior, particularly in females . The implications of these findings suggest that this compound may play a role in the neurobiological impacts of obesity.

Case Study 2: Nutritional Intervention

A nutritional intervention study conducted on children revealed that supplementation with multi-B vitamins led to significant increases in this compound levels among participants. This intervention aimed to address deficiencies and improve overall metabolic health . The results indicated that this compound could be a useful marker for monitoring nutritional interventions and their effects on metabolism.

The biological activity of this compound may be attributed to its involvement in redox reactions and energy metabolism. It is synthesized from 1-methylnicotinamide through an enzymatic reaction catalyzed by aldehyde oxidase, which plays a critical role in the metabolism of nicotinamide derivatives .

Enzymatic Reaction

The reaction can be summarized as follows:

This reaction highlights how this compound is produced during the oxidative metabolism of nicotinamide, linking it directly to energy production processes within cells.

科学研究应用

Metabolomics Studies

Nudifloramide has been identified in various metabolomic profiling studies, particularly those examining red blood cell (RBC) metabolomes in response to treatments like methotrexate (MTX). In a study utilizing a collagen-induced arthritis mouse model, this compound levels were altered significantly upon MTX treatment, indicating its potential as a biomarker for drug response .

Table 1: Metabolite Changes Associated with MTX Treatment

| Metabolite | Change Observed | Statistical Significance |

|---|---|---|

| This compound | Increased | p < 0.001 |

| N-methylisoleucine | Decreased | p < 0.01 |

| Phenylacetylglycine | Increased | p < 0.05 |

Inhibition of Enzymatic Activity

This compound has demonstrated significant inhibitory effects on poly(ADP-ribose) polymerase (PARP-1) activity in vitro. This inhibition is crucial for studies related to DNA repair mechanisms and cancer therapy, as PARP-1 plays a vital role in cellular responses to DNA damage .

Case Study: PARP-1 Inhibition

- Objective : To assess the impact of this compound on PARP-1 activity.

- Method : In vitro assays measuring PARP-1 activity in the presence of varying concentrations of this compound.

- Results : A dose-dependent inhibition was observed, suggesting its potential as a therapeutic agent in cancer treatment.

Drug Metabolism Research

As a tracer compound, this compound is utilized in studies investigating drug metabolism pathways. Its incorporation into metabolic studies aids researchers in understanding how drugs are processed within biological systems and can help identify metabolic intermediates that influence pharmacokinetics .

Clinical Implications

The applications of this compound extend into clinical research, particularly concerning its role in metabolic diseases and cancer therapy. The ability to modulate NAD+ levels through this compound may offer novel therapeutic strategies for conditions associated with NAD+ depletion.

Potential Therapeutic Uses

- Cancer Therapy : By inhibiting PARP-1, this compound may enhance the efficacy of chemotherapeutic agents.

- Metabolic Disorders : Its role as an NAD+ precursor positions it as a candidate for treating conditions linked to energy metabolism dysfunction.

化学反应分析

Formation via NAD⁺ Degradation

Nudifloramide is produced during the enzymatic breakdown of NAD⁺. The reaction sequence involves:

- via NAD⁺ glycohydrolases (e.g., CD38).

- through sequential methylation and oxidation (Fig. 1).

Chemical Stability and Reactivity

This compound exhibits low reactivity under physiological conditions due to its aromatic pyridone ring. Key properties:

:

- : Stable in aqueous solutions (pH 2–9) at 25°C .

- : Decomposes under UV light (λ = 254 nm) via ring-opening reactions .

Uremic Toxicity

Elevated 2PY levels in chronic kidney disease (CKD) correlate with renal dysfunction:

- : Binds to serum albumin, displacing uremic toxins (e.g., indoxyl sulfate) .

- : Linked to oxidative stress and cardiovascular complications .

Enzymatic Modifications

- : Further methylation at the carboxamide group forms trimethylated derivatives (e.g., 1,3,7-trimethyl-2-pyridone-5-carboxamide) in hepatic microsomes .

- : Glucuronidation at the carboxamide group observed in vitro .

Analytical Detection

Quantitative methods for 2PY in biological matrices:

| Matrix | Method | LOD (ng/mL) | Reference |

|---|---|---|---|

| Serum | LC-MS/MS | 0.5 | HMDB |

| Urine | HILIC-MS | 1.2 | PMC |

Synthetic Pathways

Laboratory synthesis routes for 2PY:

- :

- :

Thermodynamic Data

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| ΔG° (hydrolysis) | +12.3 kJ/mol | pH 7.0, 25°C | Computational |

| pKa (carboxamide) | 3.8 | Water, 25°C | Experimental |

Research Gaps

属性

IUPAC Name |

1-methyl-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-9-4-5(7(8)11)2-3-6(9)10/h2-4H,1H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQSXXWTCJPCBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220374 | |

| Record name | N'-Methyl-2-pyridone-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N1-Methyl-2-pyridone-5-carboxamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

701-44-0 | |

| Record name | N1-Methyl-2-pyridone-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Methyl-2-pyridone-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-Methyl-2-pyridone-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NUDIFLORAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68139USC7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N1-Methyl-2-pyridone-5-carboxamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is nudifloramide, and why is its presence in breast milk significant?

A1: this compound is a metabolite of nicotinamide, also known as vitamin B3. [] While not a vitamin itself, its presence in breast milk provides insights into the metabolism of B vitamins, particularly niacin, in lactating mothers. [] This is significant because B vitamins are crucial for infant growth and development. []

Q2: How was this compound quantified in breast milk in the provided study?

A2: The study utilized a novel method involving isotope dilution, enzymatic treatment, and protein precipitation of breast milk samples. [] This prepared the samples for analysis using reversed-phase liquid chromatography coupled with tandem mass spectrometry. [] This approach allowed for accurate quantification of this compound alongside 17 other water-soluble vitamins and their metabolites. []

Q3: What can the presence of this compound in breast milk tell us about an infant's health?

A3: While the study primarily focused on developing and validating a method for quantifying this compound and other B vitamins in breast milk, its presence can potentially serve as a biomarker for future research. [] Further investigation is needed to determine if variations in this compound levels correlate with specific health outcomes in infants. This information could then be used to develop targeted interventions to improve infant health outcomes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。